molecular formula C10H10N4O4 B15212915 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 62195-29-3

2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15212915
CAS No.: 62195-29-3
M. Wt: 250.21 g/mol
InChI Key: MBVWTZLTWGYBHT-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a nitro group at position 3 and a 2-hydroxyethylamino moiety at position 2. The pyrido-pyrimidinone scaffold is notable for its fused bicyclic structure, which enables diverse biological interactions.

Properties

CAS No.

62195-29-3

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-3-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10N4O4/c15-6-4-11-9-8(14(17)18)10(16)13-5-2-1-3-7(13)12-9/h1-3,5,11,15H,4,6H2

InChI Key

MBVWTZLTWGYBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminopyrimidin-4-one with a suitable aldehyde, followed by nitration and subsequent substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydroxyethylamino substituent play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic methods, and biological activities.

Structural Analogues and Substituent Effects

Compound Substituents Key Properties
Target Compound : 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one - 3-NO₂, 2-(2-hydroxyethyl)amino Likely enhanced solubility due to polar hydroxyethyl group; nitro group may confer antiparasitic activity .
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one () - 3-Cl Halogenation increases electrophilicity; lower solubility compared to nitro derivatives .
2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one () - 2-CH₂Cl Chloromethyl group enhances reactivity for further functionalization .
9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () - 3-(2-hydroxyethyl), 9-OH, 2-CH₃ Hydroxyethyl and hydroxyl groups improve solubility; methyl group adds steric bulk .
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one () - 3-butyl, 2-OH Hydrophobic butyl chain reduces solubility; hydroxyl group retains some polarity .
2-(4-Methylbenzyl)amino derivatives () - 2-(4-methylbenzyl)amino, 3-iminomethyl Aromatic substituents enhance lipophilicity; potential CNS activity .
Thiazolidinone-linked derivatives () - Thiazolidinone or thioxo-thiazolidinone groups at position 3 Extended conjugation improves binding to biological targets; sulfur atoms enhance redox activity .

Physicochemical Properties

  • Solubility: The hydroxyethylamino group in the target compound likely confers higher water solubility compared to halogenated or alkylated derivatives (e.g., 3-chloro or 3-butyl analogs) .
  • Stability : Nitro groups are generally stable under acidic conditions but may be reduced in biological systems, unlike halogen substituents .

Biological Activity

The compound 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one , a derivative of pyrido[1,2-a]pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the introduction of nitro groups and the formation of pyrimidine rings through various chemical transformations. Specific methodologies can be found in patents and scientific literature detailing optimized procedures for high-yield synthesis and purity.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a related study evaluated a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 500 to 1.95 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli . These findings suggest that modifications in the structure can enhance antibacterial efficacy.

Anti-inflammatory Properties

In vitro studies have shown that compounds within this chemical class possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism often involves the suppression of COX-2 activity, leading to reduced inflammatory responses.

Anticancer Activity

Emerging evidence suggests that derivatives related to this compound may have anticancer properties. A study on pyrazolo[3,4-d]pyrimidines indicated that specific substitutions enhanced growth-inhibitory activity against cancer cell lines . Cell cycle analysis revealed that treatment with these compounds induced apoptosis in HepG2 cells, highlighting their potential as anticancer agents.

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of N-(substituted phenyl) derivatives were synthesized and tested against drug-resistant strains. The most potent compound exhibited MIC values significantly lower than those of traditional antibiotics, indicating a promising avenue for treating resistant infections.

Case Study 2: Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives effectively reduced inflammation comparable to indomethacin, with ED50 values indicating strong efficacy .

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